N~4~-(4-fluorophenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(4-Fluorophenyl)-1-methyl-N⁶-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl group at the N⁴ position, a methyl group at the 1-position, and a propyl chain at N⁶. This compound belongs to a class of heterocyclic molecules with demonstrated biological activity, particularly in anticancer research .
Properties
Molecular Formula |
C15H17FN6 |
|---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-1-methyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H17FN6/c1-3-8-17-15-20-13(12-9-18-22(2)14(12)21-15)19-11-6-4-10(16)5-7-11/h4-7,9H,3,8H2,1-2H3,(H2,17,19,20,21) |
InChI Key |
MAPONULSSUPEFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N4-(4-FLUOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable nitriles or amidines under acidic or basic conditions to form the fused pyrimidine ring.
Introduction of substituents: The fluorophenyl, methyl, and propyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N4-(4-FLUOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and catalysts such as palladium or copper .
Scientific Research Applications
Anticancer Activity
N~4~-(4-fluorophenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been evaluated for its anticancer properties. It exhibits inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Research indicates that compounds within this class can induce apoptosis in cancer cells by disrupting these kinases' functions, leading to cell cycle arrest and subsequent cell death .
Anti-inflammatory Effects
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines possess anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Neurological Applications
The compound has demonstrated potential as a serotonin receptor ligand, specifically targeting the 5-HT2C receptor. This interaction suggests possible applications in treating mood disorders and other neurological conditions .
Case Study 1: Anticancer Efficacy
A study published in the Egyptian Journal of Chemistry evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced cytotoxicity against cancer cell lines .
Case Study 2: Anti-inflammatory Properties
Research conducted on a series of pyrazolo[3,4-d]pyrimidines showed that these compounds reduced carrageenan-induced edema in animal models. The study compared their efficacy against standard anti-inflammatory drugs like Diclofenac® and found them to be less toxic with comparable effectiveness .
Mechanism of Action
The mechanism of action of N4-(4-FLUOROPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : Para-fluorine (target compound) vs. meta-fluorine () influences electronic effects and steric interactions with target proteins like EGFR .
- N⁶ Alkyl Chain : Propyl (target) vs. ethyl () affects lipophilicity; longer chains may enhance membrane permeability but reduce solubility.
- 1-Position Substitution: Methyl (target) vs.
Physical Properties
Anticancer Activity
- Target Compound : Implicated in dual EGFR/ErbB2 inhibition (based on structural analogs in ). Fluorophenyl groups enhance binding to kinase domains.
- Analog 5 : Tested in anticancer screens; similar core structure suggests shared mechanism.
- Compound 18 : High purity (>99%) and activity (IC₅₀ < 100 nM for TYK2 inhibition) underscore the importance of fluorinated substituents.
Biological Activity
N~4~-(4-fluorophenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.
Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H15FN6
- Molecular Weight : 260.3 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its anti-cancer properties and its role as an inhibitor of specific molecular targets.
1. Anti-Cancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anti-proliferative effects against various cancer cell lines. For instance:
- In vitro Studies : Compounds structurally similar to this compound have shown significant inhibition of cell proliferation in A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The most potent derivatives reported had IC50 values in the low micromolar range (e.g., 0.016 µM for EGFR WT) .
The mechanism through which this compound exerts its anti-cancer effects includes:
- EGFR Inhibition : The compound has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in the signaling pathways that promote cell proliferation and survival in many cancers.
- Apoptosis Induction : Flow cytometric analysis indicated that this compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly .
Case Studies
Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 12b | A549 | 8.21 | EGFR Inhibition | |
| 12b | HCT-116 | 19.56 | Apoptosis Induction | |
| 12b | EGFR T790M | 0.236 | EGFR Inhibition |
Pharmacological Properties
In addition to its anti-cancer effects, this compound has been evaluated for other biological activities:
1. Antimicrobial Activity
Some derivatives have shown promising antibacterial and antifungal activities. For example, studies indicated that various pyrazolo[3,4-d]pyrimidine derivatives possess significant antimicrobial properties against a range of pathogens .
2. Anti-inflammatory Effects
Research has also highlighted the potential anti-inflammatory effects of related compounds through COX inhibition assays and in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
